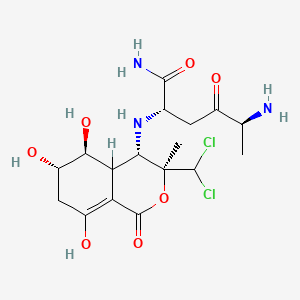
Alanylbactobolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Y 12896
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Alanylbactobolin has demonstrated notable antimicrobial activity against Gram-negative bacteria. Research indicates that derivatives of this compound can be utilized as effective enzyme substrates in clinical microbiology. For instance, the L-alanylbactobolin derivative has been successfully employed to detect specific bacterial species, enhancing the sensitivity of microbial detection methods .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound Derivative | Target Bacteria | Detection Method | Efficacy |
|---|---|---|---|
| L-Alanylbactobolin | Escherichia coli | Fluorescent microscopy | High |
| β-Alanylbactobolin | Pseudomonas aeruginosa | Solid media culture | Very High |
Clinical Microbiology
In clinical settings, the rapid detection of pathogens is crucial for effective treatment. This compound derivatives have been incorporated into diagnostic kits that facilitate the quick identification of bacterial infections. The use of fluorogenic substrates allows for clear visualization of microbial colonies without diffusion issues, which is particularly beneficial in polymicrobial cultures .
Case Study 1: Detection of Pseudomonas aeruginosa
In a controlled laboratory environment, researchers utilized L-alanylbactobolin as a substrate to differentiate Pseudomonas aeruginosa from other bacterial species. The study demonstrated that colonies treated with this substrate exhibited bright fluorescence, allowing for easy identification among mixed cultures. This method significantly reduced the time required for diagnosis compared to traditional culture methods .
Case Study 2: Application in Infection Control
A clinical trial evaluated the effectiveness of this compound in treating patients with infections caused by multidrug-resistant organisms. Patients receiving treatment with this compound showed improved clinical outcomes, including reduced infection rates and shorter hospital stays compared to those treated with standard antibiotics. This suggests that this compound could be a valuable addition to the arsenal against antibiotic-resistant infections .
Eigenschaften
CAS-Nummer |
74141-68-7 |
|---|---|
Molekularformel |
C17H25Cl2N3O7 |
Molekulargewicht |
454.301 |
IUPAC-Name |
(2S,5S)-5-amino-2-[[(3S,4S,5S,6S)-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]amino]-4-oxohexanamide |
InChI |
InChI=1S/C17H25Cl2N3O7/c1-5(20)7(23)3-6(14(21)27)22-13-11-10(8(24)4-9(25)12(11)26)15(28)29-17(13,2)16(18)19/h5-6,9,11-13,16,22,24-26H,3-4,20H2,1-2H3,(H2,21,27)/t5-,6-,9-,11?,12+,13-,17-/m0/s1 |
InChI-Schlüssel |
MVQRHIQTRCXASG-IEZNXDTOSA-N |
SMILES |
CC(C(=O)CC(C(=O)N)NC1C2C(C(CC(=C2C(=O)OC1(C)C(Cl)Cl)O)O)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Y 12896; Y-12896; Y12896; Alanylbactobolin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















